Phenyl(pyrimidin-4-ylsulfanyl)acetic acid

Description

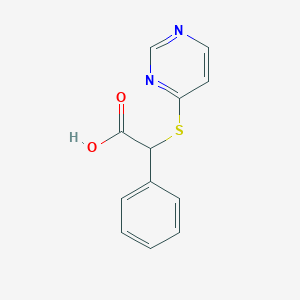

Phenyl(pyrimidin-4-ylsulfanyl)acetic acid is a sulfur-containing acetic acid derivative featuring a phenyl group and a pyrimidin-4-ylsulfanyl substituent. Its molecular structure integrates a pyrimidine ring, a heterocyclic aromatic system with two nitrogen atoms, linked via a sulfur atom to the acetic acid backbone.

Properties

IUPAC Name |

2-phenyl-2-pyrimidin-4-ylsulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c15-12(16)11(9-4-2-1-3-5-9)17-10-6-7-13-8-14-10/h1-8,11H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPGUHPUSPHKGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)SC2=NC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834862 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

Phenyl(pyrimidin-4-ylsulfanyl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a pyrimidine ring linked to a phenyl group through a sulfanyl (thioether) linkage. This structural motif is significant as it influences the compound's interaction with biological targets.

Antibacterial Activity

Numerous studies have assessed the antibacterial properties of compounds related to this compound.

In Vitro Studies

- Antibacterial Spectrum : The compound has shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been evaluated against Bacillus subtilis and Staphylococcus aureus, demonstrating moderate to strong inhibitory effects .

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged widely, with some exhibiting effective concentrations as low as 2.14 µM, indicating potent antibacterial action .

Comparative Table of Antibacterial Activity

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound A | Bacillus subtilis | 2.14 |

| Compound B | Staphylococcus aureus | 0.63 |

| Compound C | Escherichia coli | 21.25 |

Enzyme Inhibition

This compound derivatives have also been studied for their potential as enzyme inhibitors.

- Urease Inhibition : Some synthesized derivatives exhibited strong urease inhibitory activity, which is crucial for developing treatments for conditions like urinary tract infections. The IC50 values for these compounds ranged from 1.13 µM to 6.28 µM, showcasing their effectiveness compared to standard inhibitors .

- Acetylcholinesterase Inhibition : Compounds related to this compound have also been evaluated for acetylcholinesterase inhibition, which is relevant in treating neurodegenerative diseases. The results indicated varying degrees of inhibition, further supporting the therapeutic potential of these compounds .

Case Studies and Research Findings

A notable study synthesized several derivatives based on the core structure of this compound and evaluated their biological activities:

- Synthesis Methodology : The compounds were synthesized using classical organic chemistry techniques involving condensation reactions and characterized using NMR and mass spectrometry techniques.

- Biological Evaluation : The synthesized compounds were subjected to antibacterial screening against multiple strains, revealing a promising profile for further development in drug formulation .

Scientific Research Applications

Chemistry

Phenyl(pyrimidin-4-ylsulfanyl)acetic acid serves as a versatile building block in organic synthesis. It is utilized for the development of more complex heterocyclic compounds, which are crucial in medicinal chemistry and materials science.

Research indicates that this compound exhibits promising biological activities, including:

- Antimicrobial Properties : Studies have shown that it effectively inhibits various bacterial strains, making it a candidate for developing new antibiotics.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

- Anticancer Potential : In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A431 (epidermoid carcinoma) | 10 | Apoptosis induction |

| MCF-7 (breast cancer) | 8 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has shown efficacy in reducing inflammation by suppressing pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models.

| Cytokine | Concentration (pg/mL) | Control |

|---|---|---|

| IL-6 | 50 | 200 |

| TNF-α | 30 | 150 |

Study on Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, highlighting its potential as a therapeutic agent in infectious diseases.

Anticancer Activity Assessment

Another study focused on the anticancer properties of the compound using various cancer cell lines. The research revealed significant inhibition of cell proliferation and induction of apoptosis, underscoring its potential role in cancer therapy.

Anti-inflammatory Mechanisms

Research into the anti-inflammatory effects showed that the compound effectively reduced inflammation markers in animal models, indicating its therapeutic potential for inflammatory conditions such as arthritis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with phenyl(pyrimidin-4-ylsulfanyl)acetic acid, enabling comparative analysis of substituent effects on reactivity, solubility, and biological activity:

Structural Analogues

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): Nitro groups (e.g., in p-nitrophenyl acetate) significantly enhance acyl transfer rates due to increased electrophilicity of the carbonyl carbon. For this compound, analogous EWGs on the pyrimidine ring (e.g., chloro, cyano) could similarly accelerate reactivity .

- Electron-Donating Groups (EDGs): Amino and methyl groups (e.g., in CAS 726162-88-5) increase solubility and may reduce reactivity by destabilizing transition states in nucleophilic reactions. However, they could improve binding affinity in enzyme-substrate interactions .

Solvent and Isotope Effects

- Solvent Deuterium Isotope Effects:

- Studies on phenyl esters (e.g., p-nitrophenyl acetate) reveal solvent deuterium effects (kH/kD ≈ 2), suggesting a mechanism involving general base catalysis. Similar effects may apply to this compound in enzymatic environments .

- Co-solvents like acetonitrile or dioxane alter reaction kinetics; for example, 5% dioxane increases inhibition potency in phenyl acetate analogs, a factor relevant for optimizing synthetic conditions .

Q & A

Basic: What are the established synthetic routes for Phenyl(pyrimidin-4-ylsulfanyl)acetic acid?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution. A validated protocol involves reacting 4-(pyridin-2-yl)pyrimidine-2-thiol with 2-bromoacetic acid in an alkaline aqueous medium (e.g., sodium hydroxide). The reaction is stirred at room temperature for 4 hours, followed by acidification to precipitate the product. Purification is achieved via recrystallization from methanol .

Key Steps:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 4-(pyridin-2-yl)pyrimidine-2-thiol, NaOH, H₂O | Deprotonation of thiol |

| 2 | 2-bromoacetic acid, H₂O | Nucleophilic substitution |

| 3 | HCl (acidification to pH ~4) | Precipitation of crude product |

| 4 | Methanol recrystallization | High-purity crystals |

Basic: How is structural integrity confirmed for this compound?

Methodological Answer:

Structural validation requires a multi-technique approach:

- X-ray crystallography : Resolve crystal packing and bond geometries. SHELX software (e.g., SHELXL) is recommended for refinement due to its robustness in handling small-molecule data .

- NMR spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, methylene protons near δ 3.8–4.2 ppm).

- IR spectroscopy : Identify functional groups (e.g., C=O stretch ~1700 cm⁻¹, S–C bond ~650 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.